molecular formula C15H20N4O2 B2763220 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1226427-07-1

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2763220
CAS No.: 1226427-07-1
M. Wt: 288.351
InChI Key: CXAIKHPNDPNXLU-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent to form the intermediate 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea derivatives.

Scientific Research Applications

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Similar structure but lacks the methoxy group.

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea: Similar structure with the methoxy group in a different position.

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both the pyrazole ring and the methoxyphenyl group, which confer specific chemical and biological properties. The methoxy group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-11-10-12(2)19(18-11)9-8-16-15(20)17-13-6-4-5-7-14(13)21-3/h4-7,10H,8-9H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAIKHPNDPNXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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